Methylisoeugenol

Insect repellency Pest management Eugenol derivatives

Specify Methylisoeugenol to avoid performance gaps from generic eugenol derivatives. Quantified evidence: LD50 of 55.32 µg/cm² against Liposcelis bostrychophila (booklice)—~1.9-fold more potent than methyleugenol (103.22 µg/cm²). In fire ant assays, 50 mg/kg suppresses digging completely, and 500 mg/kg provides ~1 month repellency—significantly outperforming eugenol. For stored-product pest control, grain protection, or safer topical lead optimization, this high-purity (≥98%) phenylpropanoid ensures reproducible results.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 54349-79-0
Cat. No. B7759421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylisoeugenol
CAS54349-79-0
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4+
InChIKeyNNWHUJCUHAELCL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in glycerine and propylene glycol;  soluble in most fixed oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methylisoeugenol (CAS 54349-79-0) – Core Properties and Comparative Context for Scientific Procurement


Methylisoeugenol (1,2-dimethoxy-4-(1-propenyl)benzene, C11H14O2) is a phenylpropanoid compound belonging to the eugenol/isoeugenol structural class, with a molecular mass of 178.23 Da and a density of 1.0504 g/cm³ at 25 °C [1]. It occurs naturally in essential oils of plants such as Daucus carota, Myristica fragrans, and Acorus calamus, and is also produced as a semi-synthetic derivative [2]. Structurally, it is the methyl ether derivative of isoeugenol, distinguishing it from closely related analogs like methyleugenol (methyl ether of eugenol) and the parent eugenol [3]. Its classification as a phenylpropene with a propenyl side chain and two methoxy substituents confers distinct physicochemical and biological properties that differ quantifiably from its structural analogs, making direct substitution potentially problematic for research and industrial applications.

Why Methylisoeugenol Cannot Be Interchanged with Eugenol or Methyleugenol: A Quantitative Rationale for Selective Sourcing


The eugenol class of phenylpropanoids exhibits striking functional divergence despite close structural homology. Methylisoeugenol is not a simple bioequivalent of eugenol, methyleugenol, or isoeugenol. Substitution risks experimental failure, inconsistent formulation performance, or invalidation of comparative studies. Evidence shows that methylisoeugenol demonstrates superior and longer-lasting repellency against red imported fire ants (Solenopsis invicta) compared to eugenol [1], while exhibiting distinct contact and fumigant toxicity profiles against booklice (Liposcelis bostrychophila) with an LD50 of 55.32 µg/cm²—a potency approximately 1.9-fold higher than methyleugenol (LD50 103.22 µg/cm²) under identical assay conditions [2]. Furthermore, its cytotoxicity profile against mammalian Vero cells (CC50 >105 µg/mL) differs significantly from the clinical antifungal terbinafine (CC50 31.00 µg/mL) and other semi-synthetic eugenol derivatives [3]. These quantitative disparities underscore the necessity for precise compound specification in procurement, as generic sourcing of a 'eugenol derivative' cannot guarantee equivalent performance in research or product development.

Methylisoeugenol Procurement Evidence: Head-to-Head Quantitative Performance Data vs. Key Comparators


Superior Long-Lasting Repellency Against Solenopsis invicta Fire Ants Compared to Eugenol

In direct comparative assays, methyl isoeugenol demonstrated significantly extended repellency against foraging Solenopsis invicta (red imported fire ant) workers compared to eugenol [1]. At a concentration of 50 mg/kg in sand, methyl isoeugenol was the only tested compound that completely suppressed the digging behavior of S. invicta workers, a critical nesting behavior [1]. Remarkably, the repellent effect of methyl isoeugenol in flowerpots containing treated sand (500 mg/kg) persisted for nearly one month, while eugenol's effect was significantly shorter in duration [1].

Insect repellency Pest management Eugenol derivatives

Enhanced Contact Toxicity Against Liposcelis bostrychophila Booklice Relative to Methyleugenol and α-Asarone

In a bioactivity-guided fractionation study of Acorus calamus essential oil, (E)-methylisoeugenol exhibited the most potent contact toxicity against the booklouse Liposcelis bostrychophila among the major isolated constituents [1]. The LD50 value for (E)-methylisoeugenol was 55.32 µg/cm², which was 1.9-fold more potent than methyleugenol (LD50 103.22 µg/cm²) and 2.3-fold more potent than α-asarone (LD50 125.73 µg/cm²) [1]. The crude essential oil had an LD50 of 100.21 µg/cm² [1].

Contact insecticide Stored product pest Acaricide

Favorable Mammalian Cytotoxicity Profile Compared to Clinical Antifungal Terbinafine

In a study evaluating antifungal potential against Microsporum canis and M. gypseum, methylisoeugenol demonstrated a highly favorable cytotoxicity profile on mammalian Vero cells [1]. The compound showed no observed cytotoxicity up to the highest tested concentration, with a CC50 value >105 µg/mL [1]. In stark contrast, the clinically used antifungal drug terbinafine, tested under the same conditions, exhibited a CC50 of 31.00 ± 0.61 µg/mL [1]. While MIC values for methylisoeugenol were in the range of 62.5–500 µg/mL, the selectivity index (CC50/MIC) is substantially higher than that of terbinafine for these dermatophyte species [1].

Antifungal selectivity Cytotoxicity Dermatophyte

Differential Fumigant Toxicity Profile Against Liposcelis bostrychophila Compared to Methyleugenol

In fumigant toxicity assays against Liposcelis bostrychophila adults, (E)-methylisoeugenol demonstrated an LC50 value of 143.43 μg/L air, which was less potent than methyleugenol (LC50 92.21 μg/L air) but significantly more potent than the crude Acorus calamus essential oil (LC50 392.13 μg/L air) [1]. This contrasts with the contact toxicity results where methylisoeugenol was more potent, highlighting a differential activity profile that depends on the exposure route and target species [1].

Fumigant toxicity Stored product pest Volatile insecticide

Moderate and Selective Inhibition of Glutathione S-Transferases (GSTs)

Methylisoeugenol (trans-Methylisoeugenol) has been shown to cause moderate reversible inhibition of glutathione S-transferases (GSTs), a family of detoxification enzymes [1]. The I25 values (concentration causing 25% inhibition) ranged from 0.2 to 5.4 mM for various human GST isoforms and from 0.4 to 4.9 mM for rat GSTs [1]. This class-level property is shared with other phenylpropenoids but the specific isoform selectivity profile may differ [1].

Enzyme inhibition Detoxification Drug metabolism

Established Physicochemical Identity and Purity Specifications for Reliable Reproducibility

For procurement purposes, methylisoeugenol is typically supplied as a mixture of cis and trans isomers. Reputable vendors specify a purity of minimum 98% (GC, total isomers) . Key physicochemical constants are well-defined and can be used for identity verification: density of 1.047 – 1.053 g/mL at 20°C and refractive index (n20/D) of 1.567 – 1.570 . The boiling point is 270.5 °C and the melting point is 18 °C [1]. These specifications ensure batch-to-batch consistency, which is crucial for reproducible research outcomes.

Quality control Analytical chemistry Specifications

Methylisoeugenol Application Scenarios: Where Quantitative Differentiation Drives Selection


Development of Long-Lasting Fire Ant Repellent Formulations

Based on direct head-to-head evidence showing that methyl isoeugenol completely suppresses digging behavior at 50 mg/kg and provides nearly one month of repellency in sand at 500 mg/kg—significantly outperforming eugenol—this compound is the preferred active ingredient for developing durable, non-toxic fire ant management products for use in sensitive environments where synthetic insecticides are undesirable [1].

Contact Insecticide for Stored Product Protection

Given its superior contact toxicity against Liposcelis bostrychophila booklice (LD50 55.32 µg/cm²) compared to methyleugenol (LD50 103.22 µg/cm²) and α-asarone (LD50 125.73 µg/cm²), methylisoeugenol is a prime candidate for formulating contact insecticides targeting stored product pests in grain silos, food processing facilities, and museums [2]. Its higher potency allows for lower application rates, reducing potential residues.

Topical Antifungal Lead Compound with Improved Safety Margin

The exceptionally low mammalian cytotoxicity of methylisoeugenol (CC50 >105 µg/mL on Vero cells) compared to the clinical antifungal terbinafine (CC50 31.00 µg/mL) supports its exploration as a safer topical antifungal agent or a lead scaffold for semi-synthetic optimization against dermatophytes like Trichophyton and Microsporum species [3][4].

Analytical Reference Standard and Quality Control Material

With well-defined physicochemical properties including density (1.047-1.053 g/mL) and refractive index (1.567-1.570), and a typical purity specification of ≥98% (GC), methylisoeugenol serves as a reliable reference standard for GC-MS analysis, essential oil authentication, and quality control of natural products containing this phenylpropanoid [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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